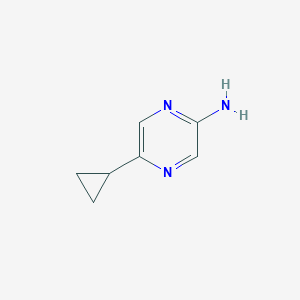

5-Cyclopropylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7-4-9-6(3-10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPDJOYNWDQAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Cyclopropylpyrazin 2 Amine

Approaches to the De Novo Synthesis of the Pyrazine (B50134) Scaffold

The formation of the 5-cyclopropylpyrazin-2-amine framework from acyclic precursors requires careful consideration of ring formation, substituent introduction, and regioselectivity.

Cyclization Reactions for Pyrazine Ring Formation

The construction of the pyrazine ring is a cornerstone of synthesizing pyrazine derivatives. General methods for pyrazine synthesis, such as the Staedel–Rugheimer and Gutknecht pyrazine syntheses, rely on the self-condensation of α-amino ketones. In the context of this compound, this would necessitate a precursor like 1-amino-1-cyclopropylpropan-2-one. However, the regioselectivity of such condensations can be difficult to control, potentially leading to a mixture of isomers.

A more controlled approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the target molecule, this could involve the reaction of a cyclopropyl-substituted 1,2-dicarbonyl compound with a diamine where one of the amino groups is protected or will be converted to the final amino group.

A biomimetically inspired synthesis of 2,5-disubstituted pyrazines has been accomplished through the homodimerization of α-amino aldehydes followed by air oxidation. nih.gov This strategy could be adapted by utilizing a cyclopropyl-containing α-amino aldehyde as a starting material, which would lead to a symmetrically 2,5-dicyclopropylpyrazine. Subsequent selective amination would then be required to yield the desired product.

Introduction of the Amino Group via Amination Reactions

The introduction of the 2-amino group can be achieved at various stages of the synthesis. One plausible route involves the amination of a pre-existing pyrazine ring. For instance, a 2-halopyrazine can undergo nucleophilic aromatic substitution with an amine source. This is a common and effective method for introducing amino groups onto heteroaromatic rings. chim.itresearchgate.net

Alternatively, the Chichibabin reaction, a well-known method for the amination of pyridines, could potentially be applied to pyrazines. This reaction involves the treatment of the heterocycle with sodium amide to introduce an amino group, typically at the 2-position. youtube.com However, the reactivity and regioselectivity of this reaction on substituted pyrazines would need to be carefully evaluated.

A more direct de novo approach could involve the use of reagents that already contain the amino functionality or a precursor. For example, the reaction of an α-dicarbonyl compound with an aminoguanidine (B1677879) could lead to a pyrazine with an amino group already incorporated.

Stereoselective and Regioselective Cyclopropylation Strategies

The introduction of the cyclopropyl (B3062369) group at the 5-position of the pyrazine ring is a key synthetic challenge. One approach is to start with a cyclopropyl-containing building block. For instance, cyclopropylamine (B47189) can be a precursor to cyclopropyl-containing α-amino ketones or α-amino aldehydes, which can then undergo cyclization to form the pyrazine ring. google.com

Direct cyclopropylation of a pre-formed pyrazine ring is another possibility. Palladium-catalyzed direct cyclopropylation of heterocycles has been reported, offering a potential route to introduce the cyclopropyl moiety onto a suitable pyrazine precursor, such as a halopyrazine. nih.gov The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. google.com While not directly applicable to the aromatic pyrazine ring, it could be used to cyclopropanate a vinyl-substituted pyrazine precursor.

The Chan-Lam coupling reaction is a powerful tool for forming carbon-heteroatom bonds and has been used for N- and O-arylation of heterocycles. nih.govresearchgate.netmdpi.comresearchgate.netrsc.org While typically not used for C-C bond formation, variations of this reaction or other cross-coupling methodologies could potentially be explored for the introduction of the cyclopropyl group.

Functional Group Interconversions and Derivatization

Once the this compound core is synthesized, it can be further modified through various functional group interconversions and derivatization reactions.

Nucleophilic Substitution Reactions on Halogenated Pyrazine Precursors

A highly effective and widely used method for the synthesis of 2-aminopyrazines is the nucleophilic aromatic substitution (SNAr) on a corresponding 2-halopyrazine precursor. chim.itresearchgate.netmedibeacon.com In this approach, a 2-chloro- or 2-bromo-5-cyclopropylpyrazine (B1520155) would serve as the electrophile. The reaction with ammonia (B1221849) or a protected amine nucleophile would lead to the displacement of the halide and the formation of the desired 2-amino-5-cyclopropylpyrazine.

The reactivity of the halopyrazine is influenced by the nature of the halogen and the reaction conditions. Generally, chloro- and bromopyrazines are suitable substrates for amination. The reaction is typically carried out in a suitable solvent and may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The use of excess ammonia can also serve as the base to neutralize the hydrogen halide formed during the reaction. youtube.comyoutube.comyoutube.com

This method offers good regioselectivity, as the substitution occurs specifically at the position of the halogen. The availability of halogenated pyrazines is crucial for the applicability of this route. 2-Aminopyrazine (B29847) can be halogenated to produce 2-amino-5-bromopyrazine, which could then potentially undergo a cross-coupling reaction to introduce the cyclopropyl group. researchgate.netthieme.de

Electrophilic and Nucleophilic Modifications of the Amino Moiety

The amino group of this compound is a versatile handle for further derivatization through various electrophilic and nucleophilic modifications, such as N-alkylation and acylation.

N-Alkylation

The N-alkylation of the amino group can be achieved by reacting this compound with alkyl halides in the presence of a base. researchgate.netwikipedia.orggoogle.comresearchgate.net This reaction introduces an alkyl substituent onto the nitrogen atom. The choice of base and solvent can influence the reaction's efficiency and selectivity, particularly in preventing over-alkylation to form quaternary ammonium (B1175870) salts. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. researchgate.netmedibeacon.com

| Reactant | Alkylating Agent | Base/Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-Aminopyrazine | Propionaldehyde | Na(OAc)3BH | DCE | 2-(Propylamino)pyrazine | 80% |

| 2-Aminopyrazine | Alkyl Iodide | - | - | N-Alkyl-2-aminopyrazine | - |

| Primary Amine | Alkyl Halide | Al2O3–OK | Acetonitrile | Secondary Amine | Good |

N-Acylation

The amino group can readily undergo acylation with various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents, to form the corresponding amides. mdpi.comorientjchem.orgresearchgate.netscribd.comnih.gov This reaction is a common method for introducing a wide range of functional groups and for protecting the amino group during subsequent synthetic steps. The reaction conditions are generally mild, often requiring a base to neutralize the acid byproduct.

| Reactant | Acylating Agent | Catalyst/Reagent | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Amine | Acetic Anhydride | - | Water | N-Acetyl Amine | High |

| Amine | Acid Anhydride | MgBr2·OEt2 | CH2Cl2 | N-Acyl Amide | Good to Moderate |

| Amine | Acetonitrile | Alumina | - | N-Acetyl Amine | Good |

Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki Cross-Coupling)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C and C-N bonds, enabling the introduction of diverse substituents onto the pyrazine core of this compound. The Suzuki-Miyaura cross-coupling is a prominent method for C-C bond formation, often utilizing a palladium catalyst to couple an organoboron reagent with a halide. For a compound like this compound, derivatization would typically involve a halogenated precursor, such as a bromo- or chloro-substituted cyclopropylpyrazine, which can then be coupled with various boronic acids or their esters. While direct examples for this compound are not extensively documented in publicly available literature, the reactivity of similar pyrazine and pyridine (B92270) systems provides a strong indication of its synthetic potential.

For instance, the Suzuki-Miyaura coupling of bromothiophenes with cyclopropylboronic acid has been shown to proceed with high yields using a Pd(OAc)₂/SPhos catalytic system. This suggests that a bromo-substituted aminopyrazine could similarly react to introduce aryl, heteroaryl, or other organic moieties. The reaction conditions are typically mild and tolerant of various functional groups.

The formation of C-N bonds can be effectively achieved through palladium-catalyzed reactions like the Buchwald-Hartwig amination. This reaction couples an amine with an aryl or heteroaryl halide. In the context of this compound, this could involve reacting a halogenated pyrazine precursor with a variety of amines to introduce new nitrogen-containing substituents. Conversely, the amino group of this compound itself could potentially participate in coupling reactions with aryl halides, although this would likely require protection of the amine beforehand to control reactivity.

Below is a representative table of conditions that could be adapted for Suzuki-Miyaura cross-coupling reactions based on similar heterocyclic systems.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 69-93 | nih.gov |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 85-95 | 37-72 | beilstein-journals.org |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 150 (microwave) | Not specified | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. For a molecule like this compound, these principles can be applied to its synthesis and subsequent transformations.

Catalyst-Free and Solvent-Free Reaction Conditions

Catalyst-free and solvent-free reactions represent a significant advancement in green chemistry, minimizing waste and reducing the environmental impact of chemical processes. While specific catalyst-free syntheses starting from or leading to this compound are not widely reported, the synthesis of related nitrogen-containing heterocycles under such conditions has been demonstrated. For example, multicomponent reactions for the synthesis of 2-aminopyridines have been achieved under solvent-free and catalyst-free conditions by simply stirring the reactants at room temperature. This approach offers high yields and an environmentally friendly process. The synthesis of pyrazole (B372694) derivatives has also been reported under solvent-free conditions at elevated temperatures. These examples suggest the feasibility of developing similar green protocols for the synthesis and derivatization of pyrazine systems.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds. For pyrazine derivatives, microwave irradiation can be utilized in cross-coupling reactions and multicomponent reactions. For example, microwave-assisted Suzuki reactions of aryl halides have been shown to proceed efficiently in aqueous media. Furthermore, the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives has been achieved through microwave-assisted multicomponent reactions, highlighting the utility of this technology in rapidly generating libraries of complex molecules. These protocols can significantly reduce reaction times from hours to minutes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocycle Synthesis

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

| N-carbetoxythiourea synthesis | Conventional (77°C) | 1 hour | 40 | beilstein-journals.org |

| N-carbetoxythiourea synthesis | Microwave (100°C) | 5 minutes | 52 | beilstein-journals.org |

Multicomponent Reactions for Structural Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are valuable for generating molecular diversity and are well-aligned with the principles of green chemistry due to their high atom economy and operational simplicity.

The 2-aminopyrazine scaffold is a suitable substrate for various MCRs. For instance, the Groebke-Blackburn-Bienaymé reaction, a well-known MCR, has been used to synthesize imidazo[1,2-a]pyrazin-8-amines from diaminopyrazines, an aldehyde, and an isocyanide. This reaction proceeds in a single step under mild conditions and allows for the creation of a library of compounds with diverse substitutions. While a direct application to this compound is not documented, its structural similarity to other aminopyrazines suggests its potential as a building block in such reactions for rapid structural diversification.

Reactivity Profiles and Mechanistic Investigations of 5 Cyclopropylpyrazin 2 Amine

Reactivity of the Pyrazine (B50134) Heterocyclic System

The pyrazine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms at positions 1 and 4. This structural feature renders the ring electron-deficient compared to benzene, which has significant implications for its reactivity.

Electrophilic Aromatic Substitution:

Generally, electrophilic aromatic substitution (EAS) reactions on pyrazine are difficult due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the ring. masterorganicchemistry.com However, the presence of the strongly activating amino group at the 2-position significantly enhances the electron density of the pyrazine ring, making it more susceptible to electrophilic attack. The amino group directs incoming electrophiles primarily to the ortho and para positions. In the case of 5-Cyclopropylpyrazin-2-amine, the positions ortho (position 3) and para (position 5, already substituted) to the amino group are the most activated. Therefore, electrophilic substitution, such as halogenation or nitration, is expected to occur preferentially at the 3-position.

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present on the ring. youtube.comyoutube.com While this compound itself does not possess a typical leaving group, derivatives such as a halogenated analog (e.g., 3-chloro-5-cyclopropylpyrazin-2-amine) would be expected to undergo nucleophilic substitution at the 3-position. The rate of such reactions is enhanced by the electron-withdrawing nature of the pyrazine nitrogens.

A summary of the expected regioselectivity for substitutions on the pyrazine ring of this compound is presented in the table below.

| Reaction Type | Expected Position of Substitution | Rationale |

| Electrophilic Aromatic Substitution | 3-position | The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The 3-position is ortho to the activating amino group. |

| Nucleophilic Aromatic Substitution (on a halogenated derivative) | Position of the leaving group | The electron-deficient pyrazine ring facilitates nucleophilic attack, and the position of the leaving group dictates the site of substitution. |

Intrinsic Reactivity of the Primary Amine Functional Group

The primary amine group at the 2-position of the pyrazine ring is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the pyrazine ring.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic and basic. youtube.com It can readily react with electrophiles. Common reactions involving the primary amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, which can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions, such as Sandmeyer-type reactions, to introduce a wide range of functional groups.

The nucleophilicity of the amino group is somewhat attenuated by the electron-withdrawing nature of the pyrazine ring, which delocalizes the lone pair of electrons into the aromatic system.

Transformations Involving the Cyclopropyl (B3062369) Substituent

The cyclopropyl group is a three-membered carbocyclic ring that exhibits unique electronic and steric properties. The C-C bonds of the cyclopropyl ring have a high degree of p-character, which allows them to interact with adjacent π-systems.

In the context of this compound, the cyclopropyl group is generally stable under many reaction conditions. However, under certain harsh conditions, such as in the presence of strong acids or upon catalytic hydrogenation, the strained cyclopropyl ring can undergo ring-opening reactions. bohrium.com The regioselectivity of such ring-opening reactions would depend on the specific reagents and reaction conditions employed. For instance, electrophilic cyclopropanes are known to undergo ring-opening reactions. bohrium.com

Detailed Reaction Mechanism Studies and Kinetic Analysis

While specific detailed mechanistic studies and kinetic analyses for reactions involving this compound are not extensively reported in the literature, the general principles of reaction mechanisms for similar heterocyclic compounds can be applied.

For instance, electrophilic substitution on the pyrazine ring would proceed through a standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). The rate-determining step is typically the formation of this intermediate. Kinetic studies, such as monitoring the reaction rate as a function of reactant concentrations, could provide insights into the reaction order and the nature of the transition state.

Similarly, nucleophilic aromatic substitution on a halogenated derivative would likely proceed through an addition-elimination mechanism, involving the formation of a Meisenheimer complex. Kinetic analysis could help to elucidate the rate-determining step, which can be either the formation of the intermediate or the departure of the leaving group.

Computational Approaches to Mechanistic Elucidation

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the reactivity and reaction mechanisms of this compound. researchgate.netnih.gov

DFT calculations can be used to:

Calculate the distribution of electron density: This helps to identify the most nucleophilic and electrophilic sites in the molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution. researchgate.net

Analyze the frontier molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).

Model reaction pathways and calculate activation energies: By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation barriers. This information can be used to predict the feasibility and selectivity of a reaction.

For this compound, DFT studies could be employed to predict the most likely sites for electrophilic and nucleophilic attack, to investigate the stability of reaction intermediates, and to elucidate the mechanisms of various transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Cyclopropylpyrazin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Cyclopropylpyrazin-2-amine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for a complete assignment of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) ring, the cyclopropyl (B3062369) substituent, and the amino group. The aromatic region would feature two signals for the pyrazine ring protons. Due to their positions on the ring, they would appear as doublets, with their chemical shifts influenced by the electronic effects of the amino and cyclopropyl groups. The protons of the cyclopropyl group would appear in the upfield region, typically as complex multiplets due to spin-spin coupling between the methine and methylene protons. The two protons of the primary amine group (-NH₂) would likely appear as a single, broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are anticipated. The four carbon atoms of the pyrazine ring would resonate in the downfield aromatic region (typically 120-160 ppm). The carbon atom directly attached to the electron-donating amino group is expected to be significantly shielded and appear at a lower chemical shift compared to the other ring carbons. The carbons of the cyclopropyl group will appear in the upfield region, with the methine carbon appearing at a different chemical shift than the two equivalent methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H3 | ~7.8 - 8.2 | Doublet (d) | - |

| Pyrazine-H6 | ~7.5 - 7.9 | Doublet (d) | - |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - |

| Cyclopropyl-CH | ~1.8 - 2.2 | Multiplet (m) | ~15 - 25 |

| Cyclopropyl-CH₂ | ~0.8 - 1.2 | Multiplet (m) | ~5 - 15 |

| Pyrazine-C2 | - | - | ~155 - 165 |

| Pyrazine-C3 | - | - | ~130 - 140 |

| Pyrazine-C5 | - | - | ~145 - 155 |

| Pyrazine-C6 | - | - | ~125 - 135 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₇H₉N₃), the molecular weight is 135.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 135. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. nist.gov

The fragmentation of this compound would be expected to follow pathways characteristic of both aliphatic amines and aromatic nitrogen heterocycles. libretexts.org A primary fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info In this case, cleavage of the cyclopropyl ring could lead to characteristic fragment ions. The pyrazine ring is relatively stable, but fragmentation can occur through the loss of small molecules like HCN.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Possible Neutral Loss |

| 135 | [C₇H₉N₃]⁺˙ | (Molecular Ion) |

| 120 | [C₆H₆N₃]⁺ | CH₃ |

| 108 | [C₅H₆N₃]⁺ | C₂H₃ |

| 94 | [C₄H₄N₃]⁺ | C₃H₅ (Cyclopropyl) |

| 81 | [C₄H₅N₂]⁺ | HCN from m/z 108 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com A prominent N-H bending (scissoring) vibration should appear around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine typically appears in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Vibrations associated with the pyrazine ring would include aromatic C-H stretching just above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The cyclopropyl group would be identified by its characteristic C-H stretching absorptions, typically found just above 3000 cm⁻¹, and CH₂ bending vibrations around 1450 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Pyrazine Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Cyclopropyl Group | 3000 - 3100 |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 |

| C=C and C=N Ring Stretch | Pyrazine Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

| N-H Wag | Primary Amine | 665 - 910 (broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The pyrazine ring system contains both π electrons and non-bonding (n) electrons on the nitrogen atoms, leading to characteristic π → π* and n → π* transitions.

The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. The lone pair of electrons on the amino nitrogen can conjugate with the pyrazine π-system, which typically results in a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted pyrazine. nist.gov The spectrum of this compound would be expected to show intense π → π* transitions at longer wavelengths than pyrazine itself, with the weaker n → π* transitions also being affected.

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | 250 - 320 | High |

| n → π | 320 - 380 | Low |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgthepharmajournal.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms in the crystal lattice. nih.gov

While no public crystal structure for this compound is currently available, a crystallographic analysis would provide invaluable information. It would confirm the planarity of the pyrazine ring and provide precise bond lengths and angles for the entire molecule. researchgate.net Furthermore, it would reveal the solid-state conformation, specifically the rotational orientation of the cyclopropyl group relative to the pyrazine ring. Crucially, this technique would elucidate the intermolecular interactions, such as hydrogen bonding networks formed by the primary amine group with nitrogen atoms of adjacent pyrazine rings, which govern the crystal packing. nih.gov

Other Advanced Spectroscopic Techniques for Specialized Structural Probing

Beyond the primary techniques, several other advanced spectroscopic methods can be employed for a more in-depth structural analysis of this compound and its derivatives.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for confirming structural assignments. COSY would establish the coupling relationships between protons, confirming the connectivity within the cyclopropyl ring and the relative positions of the pyrazine protons. HSQC and HMBC would correlate the proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, providing unambiguous confirmation of the complete molecular skeleton.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy provides information about molecular vibrations. It is particularly sensitive to symmetric vibrations and non-polar bonds, and could be used to further characterize the pyrazine ring and cyclopropyl group vibrations.

Circular Dichroism (CD) Spectroscopy: For chiral derivatives of this compound, CD spectroscopy would be essential for determining the absolute stereochemistry of chiral centers.

Computational Chemistry and Theoretical Studies on 5 Cyclopropylpyrazin 2 Amine

Molecular Docking Simulations for Biomolecular Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used in drug discovery to understand how a small molecule like 5-Cyclopropylpyrazin-2-amine might interact with a biological target, such as a protein.

A docking study would involve placing a 3D model of this compound into the active site of a target protein. The simulation would then explore various binding poses, identifying the most favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding.

Docking algorithms calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. The conformational stability of both the ligand and the target upon binding would also be assessed.

Table 2: Hypothetical Molecular Docking Results (Note: This table is illustrative and does not represent actual experimental or computational data for this compound.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase X | - | Amino Acid 1, Amino Acid 2 |

| Receptor Y | - | Amino Acid 3, Amino Acid 4 |

Molecular Dynamics Simulations for Dynamic Interaction Profiling

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. An MD simulation of this compound bound to a target would reveal the stability of the binding pose, the flexibility of the ligand in the active site, and the role of solvent molecules in the interaction. This provides a more realistic and detailed understanding of the biomolecular recognition process.

In Silico Prediction of Biochemical and Biological Potentials

The application of in silico methods to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is a cornerstone of modern drug discovery. Similarly, computational platforms can screen compounds against vast libraries of biological targets to predict potential efficacy and off-target effects.

While general predictive models exist and could theoretically be applied to this compound, no studies have been found that specifically report the results of such an analysis. Therefore, there is no available data to populate tables on its predicted biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects. The potential interactions of this compound with specific biological pathways or targets remain a subject for future investigation.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that aim to correlate the structural or property descriptors of a set of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for optimizing lead compounds and designing new molecules with desired characteristics.

The development of a robust QSAR or QSPR model requires a dataset of structurally related compounds with experimentally determined activities or properties. As there is no published research focusing on a series of analogs of this compound with corresponding biological data, no specific QSAR or QSPR models have been developed for this chemical scaffold. Consequently, there are no predictive equations or statistical data, such as correlation coefficients (R²) or cross-validation parameters (Q²), to report. The exploration of the chemical space around this compound through systematic structural modifications and subsequent biological evaluation would be a necessary first step to enable such modeling studies.

Academic Research Applications of 5 Cyclopropylpyrazin 2 Amine and Its Analogs Non Clinical Focus

Applications in Medicinal Chemistry and Drug Discovery Research (In Vitro Studies)

Development of Enzyme Inhibitors (e.g., Kinases, β-Glucuronidase, Sodium Channels)

The structural framework of 5-cyclopropylpyrazin-2-amine is a key feature in the design of various enzyme inhibitors, which are crucial tools in biochemical research and early-stage drug discovery.

Kinase Inhibitors: The pyrazine (B50134) moiety is a well-established pharmacophore in the development of kinase inhibitors. pharmablock.com Pyrazine-containing compounds can act as bioisosteres of other aromatic systems like benzene or pyridine (B92270) and often serve as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of kinase active sites. pharmablock.com For instance, derivatives of pyrazine have been explored as potent inhibitors of crucial kinases involved in cell signaling pathways. nih.gov Analogs such as pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiproliferative activity, with some compounds showing potent inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov One such derivative demonstrated a CDK2 inhibitory activity with an IC50 value of 0.21 µM, slightly more potent than the reference compound roscovitine (IC50 = 0.25 µM). nih.gov Furthermore, a 1H-pyrazole-5-carboxamide derivative incorporating a cyclopropylcarbonylamino group was identified as a highly potent VEGFR-2 kinase inhibitor with an IC50 of 0.95 nM. researchgate.net

β-Glucuronidase Inhibitors: While direct studies on this compound as a β-glucuronidase inhibitor are not prevalent, structurally related dihydropyrimidone derivatives have been investigated for their inhibitory activity against this enzyme. imist.ma This suggests that the pyrimidine core, a close relative of pyrazine, can be a valuable template for designing inhibitors of β-glucuronidase, an enzyme implicated in various physiological and pathological processes.

Sodium Channel Blockers: The cyclopropyl (B3062369) moiety is a key structural feature in some sodium channel blockers. Voltage-gated sodium channels are essential for the propagation of action potentials in excitable tissues. nih.gov A series of cyclopropyl-spiro-piperidines have been developed as potent blockers of the Nav1.7 sodium channel subtype, which is a significant target for the treatment of chronic and neuropathic pain. nih.gov This highlights the potential of incorporating the cyclopropyl group, as seen in this compound, in the design of novel sodium channel modulators.

| Enzyme Target | Analog Structure | In Vitro Activity (IC50) | Reference |

| VEGFR-2 Kinase | 1H-pyrazole-5-carboxamide derivative | 0.95 nM | researchgate.net |

| CDK2 | Pyrazolo[3,4-d]pyrimidinone derivative | 0.21 µM | nih.gov |

| c-Src Kinase | Phenylpyrazolopyrimidine derivative | 21.7 µM | nih.gov |

Exploration of Receptor Binding Modulators and Ligands

Derivatives containing the core structure of this compound have been investigated for their ability to modulate the activity of various receptors, particularly G protein-coupled receptors (GPCRs). The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which shares the cyclopropylamine (B47189) feature, has been studied for its selective binding to dopamine D3 receptors (D3R). mdpi.com Molecular modeling studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have been employed to understand the interactions between these ligands and the D3R binding pocket, with key interactions identified with residues such as ASP110. mdpi.com This research provides a framework for designing novel D3R-selective ligands based on the cyclopropylamine motif for potential applications in neuroscience research. mdpi.com

Investigation as In Vitro Antimicrobial Agents (Bacterial, Fungal)

The pyrazine scaffold is present in numerous compounds with demonstrated antimicrobial properties. tandfonline.com Derivatives of this compound have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal pathogens.

Antibacterial Activity: Pyrazine-2-carbohydrazide derivatives have shown promising in vitro antibacterial activity, particularly against Gram-positive bacteria. researchgate.net In one study, a derivative bearing a 2,6-dichloro group on a phenyl ring was identified as a potent broad-spectrum antibacterial agent with a minimum inhibitory concentration (MIC) of 0.039 mg/mL. researchgate.net Amide derivatives containing a cyclopropane ring have also been synthesized and tested, with some compounds exhibiting moderate activity against Staphylococcus aureus and Escherichia coli. nih.gov

Antifungal Activity: Several analogs have demonstrated significant in vitro antifungal activity. Pyrazine-2-carbohydrazide derivatives were found to be potent against Aspergillus fumigatus, with MIC values as low as 0.039 mg/mL. researchgate.net Furthermore, novel triazole derivatives incorporating a phenylethynyl pyrazole (B372694) side chain exhibited excellent in vitro activity against Candida albicans and Cryptococcus neoformans, with MIC values ranging from 0.0625 to 0.25 μg/mL. mdpi.com Molecular docking studies suggest that these compounds may exert their antifungal effect by inhibiting sterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis. researchgate.net

| Microbial Strain | Analog Structure | In Vitro Activity (MIC) | Reference |

| Aspergillus fumigatus | Pyrazine-2-carbohydrazide derivative | 0.039 mg/mL | researchgate.net |

| Gram-positive bacteria | Pyrazine-2-carbohydrazide derivative | 0.039 mg/mL | researchgate.net |

| Candida albicans | Triazole with phenylethynyl pyrazole | 0.0625 - 0.125 µg/mL | mdpi.com |

| Cryptococcus neoformans | Triazole with phenylethynyl pyrazole | 0.0625 - 0.125 µg/mL | mdpi.com |

Research into In Vitro Anti-proliferative and Anticancer Agents (Cell Line Studies)

The development of novel anti-proliferative agents is a cornerstone of cancer research. The pyrazine and pyrazole scaffolds, present in analogs of this compound, are featured in many compounds with significant in vitro anticancer activity. nih.govnih.gov

Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. nih.govrsc.org In one study, a novel derivative showed potent activity against a CNS cancer cell line (SNB-75) with a median growth inhibition (GI50) of 1.71 µM. rsc.org Further investigation revealed that this compound could induce apoptosis and cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. rsc.org Similarly, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have been synthesized and shown to inhibit the proliferation of MCF-7 breast cancer cells in vitro. nih.gov Structure-activity relationship studies have indicated that the N-terminal pyrazole ring structure plays a crucial role in the observed anti-proliferative activity. nih.govsigmaaldrich.com Additionally, triazolo[4,3-a]pyrazine derivatives have been designed as dual c-Met/VEGFR-2 inhibitors, with one compound exhibiting IC50 values of 0.98, 1.05, and 1.28 µM against A549, MCF-7, and HeLa cell lines, respectively. frontiersin.org

| Cancer Cell Line | Analog Structure | In Vitro Activity (IC50/GI50) | Reference |

| A549 (Lung) | Triazolo[4,3-a]pyrazine derivative | 0.98 µM | frontiersin.org |

| MCF-7 (Breast) | Triazolo[4,3-a]pyrazine derivative | 1.05 µM | frontiersin.org |

| HeLa (Cervical) | Triazolo[4,3-a]pyrazine derivative | 1.28 µM | frontiersin.org |

| SNB-75 (CNS) | Pyrazolo[3,4-d]pyrimidine derivative | 1.71 µM (GI50) | rsc.org |

| HCT116 (Colon) | Pyrazolo[3,4-d]pyrimidinone derivative | <12.24 µM | nih.gov |

| HepG2 (Liver) | Pyrazolo[3,4-d]pyrimidinone derivative | <13.82 µM | nih.gov |

Design of Antiviral Compounds

The structural motifs within this compound analogs are also relevant in the design of antiviral agents. For instance, 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related to the pyrazine core, have been explored as potential antiviral agents. mdpi.com In a study investigating compounds against human coronaviruses (HCoV-229E and HCoV-OC43), derivatives with amino-indane or tetrahydronaphthalene substitutions demonstrated intriguing antiviral activity with no cellular toxicity. mdpi.com Furthermore, the cyclopropyl group is a component of some nucleoside analogs with antiviral properties. researchgate.net The development of broad-spectrum antiviral agents is an active area of research, and inhibitors of host proteins like cyclophilin A, which are essential for the replication of various viruses, represent a promising strategy. nih.gov

Role as a Privileged Scaffold for Bioactive Molecule Development

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The pyrazine ring is considered such a scaffold in medicinal chemistry. mdpi.com It is a six-membered heterocyclic ring that is present in several clinically used drugs and a wide array of biologically active compounds. nih.gov The pyrazine nucleus is often used in drug design to modulate physicochemical properties and to engage in specific interactions with biological targets. pharmablock.commdpi.com The versatility of the pyrazine scaffold is demonstrated by its presence in drugs with diverse mechanisms of action, including kinase inhibitors, proteasome inhibitors, and potassium channel blockers. pharmablock.commdpi.com The combination of the pyrazine ring with the cyclopropylamine moiety, as seen in this compound, offers a unique three-dimensional structure that can be further elaborated to create libraries of compounds for screening against various biological targets. longdom.org

Contributions to Agrochemical Research and Development

The inherent biological activity of the pyrazine nucleus has prompted significant research into its potential for crop protection. Analogs of this compound are being investigated as foundational structures for new pest control agents, herbicides, and fungicides.

While the primary agrochemical focus for pyrazine derivatives has been on herbicidal and fungicidal applications, their general biological activity suggests a broader potential. An analog, 5-Methoxypyrazin-2-amine, has been explored in the formulation of pest control agents. chemimpex.com The stability and reactivity of the pyrazine core make it a suitable scaffold for creating diverse molecular libraries to be screened for insecticidal or other pest-management properties. chemimpex.com The development of such agents is crucial for integrated pest management strategies that aim to enhance crop protection while considering environmental safety. chemimpex.com

The design of herbicide and fungicide lead compounds represents a significant area of research for pyrazine derivatives. researchgate.netopenresearchlibrary.org The pyrazine ring is a key feature in various compounds that exhibit herbicidal properties, and many structural variations have been explored in patent literature. semanticscholar.orgscispace.com

Research into pyrazine semicarbazide derivatives, which are structural analogs, has yielded compounds with notable herbicidal efficacy. researchgate.net In one study, a series of these compounds were synthesized and tested for their ability to inhibit weed growth. The results showed that certain derivatives exhibited significant post-emergence inhibitory effects on broadleaf weeds at a concentration of 150 grams of active ingredient per hectare (g ai/ha). researchgate.net Specifically, compound 4m from this study demonstrated an 80% inhibition rate against Amaranthus retroflexus (redroot pigweed) and Eclipta prostrata (false daisy). researchgate.net Such findings underscore the potential of the pyrazine scaffold in developing new, effective herbicides.

The fungicidal potential of pyrazine analogs is also an active area of investigation. The core structure can be modified to interact with biological targets in pathogenic fungi, inhibiting their growth and protecting crops from diseases. nih.govmdpi.com

Table 1: Herbicidal Activity of a Pyrazine Semicarbazide Derivative (Analog)

| Compound | Target Weed Species | Concentration (g ai/ha) | Post-emergence Inhibition Rate (%) |

|---|---|---|---|

| 4m | Amaranthus retroflexus | 150 | 80 |

| 4m | Eclipta prostrata | 150 | 80 |

Data sourced from a study on new pyrazine semicarbazide derivatives. researchgate.net

Advances in Materials Science and Polymer Chemistry

The distinct chemical and electronic properties of the pyrazine ring system are being leveraged in the field of materials science. The ability of pyrazines to be incorporated into larger molecular structures allows for the creation of advanced materials with tailored functionalities.

Pyrazine compounds can be integrated into polymer structures to modify and enhance their properties. pipzine-chem.com Due to the two nitrogen atoms in the ring, the pyrazine moiety can influence the electron distribution within a polymer chain. semanticscholar.org This characteristic is particularly valuable in the development of conductive polymers. By incorporating pyrazine units, it is possible to adjust the electron clouds of the material, potentially enhancing its conductivity. pipzine-chem.com This approach could lead to new materials for applications in electronics and energy storage, such as more efficient battery electrodes. pipzine-chem.com

Beyond polymers, pyrazine derivatives are used as ligands to create complex materials with unique characteristics. Their inherent bifunctionality and low-lying unoccupied molecular orbitals permit pyrazines to form coordination polymers with metal ions, resulting in materials with unusual electrical and magnetic properties. semanticscholar.org Specifically, pyrazines can be used to construct metal-organic frameworks (MOFs). pipzine-chem.com These materials are characterized by high specific surface areas and well-defined, regular pores, making them exceptionally useful for applications such as gas adsorption and separation. For instance, MOFs containing pyrazine-based ligands could be designed for the efficient and specific capture of carbon dioxide, which has significant implications for environmental protection. pipzine-chem.com

The structural and electronic attributes of the pyrazine scaffold lend themselves to exploration in nanotechnology. While specific applications involving this compound are not yet detailed in the literature, the broader class of N-heterocycles is integral to developing functional nanomaterials. tandfonline.com The potential to act as a bridging ligand in coordination polymers and its role in electron transfer reactions make the pyrazine ring a candidate for designing nanoscale electronic components, sensors, or catalysts. semanticscholar.org

Utility in Chemical Biology and Biochemistry

The unique structural combination of a pyrazine ring and a cyclopropyl group in this compound and its analogs presents significant opportunities for applications in chemical biology and biochemistry. These molecules serve as versatile scaffolds for the development of sophisticated tools to probe biological systems at the molecular level.

While direct studies on this compound as a molecular probe are not extensively documented, the pyrazine core is a well-established pharmacophore in the design of enzyme inhibitors and probes. The incorporation of a cyclopropyl group can enhance binding affinity and specificity to target enzymes.

Detailed Research Findings:

The design of molecular probes often involves modifying a core scaffold, such as a pyrazine derivative, to include reporter groups like fluorophores or reactive moieties for covalent labeling. Pyrazine-based compounds have been explored as scaffolds for fluorescent probes due to their inherent aromaticity and ability to engage in π-stacking interactions within enzyme active sites. For instance, novel pyrazine-based polycyclic heteroaromatics have been synthesized and shown to possess fluorescence capabilities suitable for bioimaging. rsc.org These probes can be designed to "turn on" their fluorescence upon binding to a target enzyme, providing a real-time readout of enzyme activity.

The cyclopropyl moiety can play a crucial role in orienting the molecule within an enzyme's active site and can also participate in specific interactions. The compact and rigid nature of the cyclopropyl ring can lead to improved selectivity for a particular enzyme over others with similar active site architectures.

| Analog Type | Potential Enzyme Target Class | Probe Design Strategy | Anticipated Readout |

|---|---|---|---|

| Fluorescently Labeled Analog | Kinases, Proteases | Attachment of a fluorophore (e.g., BODIPY, Fluorescein) to the pyrazine ring or amino group. | Changes in fluorescence intensity or polarization upon binding to the enzyme. |

| Photoaffinity Labeling Analog | Various Enzymes | Incorporation of a photo-reactive group (e.g., azido, diazirine) to covalently modify the enzyme upon UV irradiation. | Identification of binding partners and mapping of active sites. |

| Biotinylated Analog | Various Enzymes | Conjugation of biotin for affinity purification of the target enzyme. | Isolation and identification of the target enzyme from complex biological mixtures. |

The ability of small molecules to enter cells and interact with specific proteins makes them invaluable tools for dissecting complex cellular pathways. Pyrazine derivatives have been investigated for their potential in developing probes for live-cell imaging and for studying signaling cascades. frontiersin.org

Detailed Research Findings:

The development of fluorescent probes for cellular imaging is a rapidly advancing field. mdpi.com Pyrazine-based structures are attractive for this purpose due to their biocompatibility and tunable photophysical properties. rsc.orgresearchgate.net For example, a pyrazine-bridged D-A-D type fluorescent probe has been designed for long-term live-cell imaging, demonstrating the potential of the pyrazine scaffold in creating tools for dynamic cellular monitoring. frontiersin.org

Analogs of this compound could be functionalized to create probes that localize to specific subcellular compartments or report on the activity of particular signaling pathways. For instance, by attaching a specific targeting moiety, a pyrazine-based probe could be directed to the mitochondria or the nucleus, allowing for the study of processes within these organelles. Furthermore, the interaction of such probes with cellular components can be monitored using advanced microscopy techniques. nih.gov

| Application | Probe Design Feature | Cellular Process to be Investigated | Potential Detection Method |

|---|---|---|---|

| Live-Cell Imaging | Intrinsic fluorescence or conjugation to a fluorophore. | Protein localization, organelle dynamics. | Confocal Fluorescence Microscopy. |

| Pathway Activity Reporter | Environment-sensitive fluorophore that responds to changes in pH, ion concentration, or redox state. | Apoptosis, oxidative stress, ion channel activity. | Ratiometric Fluorescence Imaging. |

| Protein-Protein Interaction Probe | Bifunctional probe with two reactive groups or a design that fluoresces upon binding to a protein complex. | Signal transduction, complex assembly. | Förster Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET). |

Environmental Chemistry Studies

Understanding the environmental fate and impact of chemical compounds is crucial. While specific studies on this compound are scarce, research on related pyrazine and amine compounds provides insights into their potential environmental behavior.

The environmental fate of a compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and chemical degradation. The pyrazine ring is generally stable, but substituted pyrazines can be degraded by microorganisms.

Detailed Research Findings:

Studies on pyrazine derivatives indicate that they can be metabolized by bacteria, often through hydroxylation of the pyrazine ring followed by ring cleavage, although the exact mechanisms are not fully elucidated. semanticscholar.org The presence of different substituents can significantly influence the rate and pathway of degradation. For amine-containing compounds, biodegradation can be a significant removal mechanism in the environment. nih.gov

The cyclopropyl group might influence the environmental persistence of the molecule. While some cyclopropyl-containing compounds are known to be biodegradable, the specific impact of this group on the degradation of a pyrazine ring is an area requiring further research.

| Degradation Process | Potential Transformation Products | Influencing Factors |

|---|---|---|

| Biodegradation (Aerobic) | Hydroxylated pyrazines, ring-opened products (e.g., carboxylic acids, amines). | Presence of adapted microbial populations, oxygen levels, temperature, pH. |

| Photodegradation | Oxidized and fragmented products. | Sunlight intensity, presence of photosensitizers in water. |

| Chemical Hydrolysis | Generally stable under typical environmental pH conditions. | Extreme pH conditions. |

The biodegradability of a compound determines its persistence in the environment, while its ecotoxicity assesses its potential harm to organisms.

Detailed Research Findings:

Research on various amine oxides has shown that their biodegradability can vary, with some being readily biodegradable under aerobic conditions. nih.gov The ecotoxicity of amine compounds also varies widely depending on their specific structure. For instance, toxicity to aquatic organisms like bacteria and daphnia has been observed for some amine oxides. nih.gov

| Environmental Aspect | Predicted Behavior (based on analogs) | Data Gaps |

|---|---|---|

| Aerobic Biodegradability | Potentially biodegradable. | Specific degradation rates and pathways are unknown. |

| Anaerobic Biodegradability | Likely to be slower than aerobic degradation. | No specific data available. |

| Aquatic Toxicity | Potential for toxicity to aquatic organisms. | EC50/LC50 values for relevant species are not determined. |

| Bioaccumulation Potential | Low to moderate, based on the likely octanol-water partition coefficient. | Experimental bioaccumulation factors are not available. |

Future Directions and Emerging Research Themes for 5 Cyclopropylpyrazin 2 Amine

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives, including 5-Cyclopropylpyrazin-2-amine, is undergoing a transformation towards greener and more atom-economical methods. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the generation of significant waste. acs.org Emerging research aims to overcome these limitations by developing novel catalytic systems and process-intensified techniques.

Key developments in this area include:

Base-Metal Catalysis: Researchers are exploring the use of earth-abundant and less toxic base metals, such as manganese, to catalyze the synthesis of pyrazines. For instance, manganese pincer complexes have been successfully used for the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines, producing only water and hydrogen gas as byproducts. acs.orgnih.gov This approach is both environmentally benign and sustainable.

Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. A continuous-flow system utilizing Lipozyme® TL IM has been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. This method provides a greener and more efficient biocatalytic technology for developing pyrazine-derived drugs. rsc.org

These advancements represent a significant shift from classical methods, which often relied on catalysts like copper-chromium or palladium and involved harsher conditions. tandfonline.com

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

| Methodology | Catalyst Type | Key Advantages | Byproducts | Source |

|---|---|---|---|---|

| Dehydrogenative Coupling | Manganese Pincer Complex | Atom-economical, sustainable, uses earth-abundant metal | Water, Hydrogen Gas | acs.orgnih.gov |

| Biocatalytic Amidation | Lipozyme® TL IM | Green solvent, mild conditions (45°C), rapid (20 min), scalable | Minimal | rsc.org |

| One-Pot Condensation | Base (e.g., tBuOK) | Simple, cost-effective, environmentally benign | Minimal | tandfonline.com |

| Classical Methods | Copper-Chromium, Palladium | Established procedures | Often significant waste | tandfonline.com |

Integration of Advanced Computational Methods for De Novo Design

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of novel this compound analogs. By leveraging structure-based drug design, researchers can optimize known inhibitors and create new molecules with improved potency and selectivity. mdpi.comresearchgate.net

Future research will increasingly rely on:

Pharmacophore Modeling and Molecular Docking: These techniques are used to understand the key interactions between a ligand and its protein target. For example, in the design of pyrazine-based SHP2 inhibitors, a pharmacophore model was built using a known inhibitor-protein complex to guide the design of new compounds. mdpi.com In silico docking studies help predict the binding poses and affinities of newly designed molecules, prioritizing the most promising candidates for synthesis. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of virtual compounds, accelerating the discovery process. nih.gov

ADME/Tox Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new drug candidates at an early stage. This helps to reduce late-stage failures in drug development. nih.gov

By integrating these computational methods, scientists can perform de novo design, creating entirely new molecular architectures tailored to specific biological targets, thereby moving beyond simple modifications of the existing this compound scaffold.

Expanding the Spectrum of In Vitro Biological Target Exploration

While initial research may focus on a specific biological target, the pyrazine core is a versatile pharmacophore found in compounds with a wide array of biological activities. tandfonline.com A key future direction is the systematic screening of this compound and its derivatives against a broader range of biological targets to uncover new therapeutic applications.

Emerging areas of target exploration include:

Oncology: Pyrazine derivatives have shown significant potential as anticancer agents. Analogs have been tested against various human cancer cell lines, including MCF-7 (breast), A549 (lung), and Colo-205 (colon), with some compounds exhibiting potent inhibitory effects. mdpi.comnih.gov Further exploration could target specific oncogenic pathways, such as protein tyrosine phosphatases like SHP2. mdpi.com

Infectious Diseases: The pyrazine ring is a core component of drugs used to treat tuberculosis (Pyrazinamide). rsc.org New pyrazine conjugates have also demonstrated promising antiviral properties against SARS-CoV-2. nih.gov Systematic screening against a panel of viruses, bacteria, and fungi could identify new anti-infective agents.

Enzyme Inhibition: Pyrazine-based compounds have been identified as inhibitors of various enzymes, including serine/threonine protein phosphatases, which are implicated in neurodegenerative diseases. mdpi.com Exploring a wider range of enzymes, such as kinases and proteases, is a promising avenue for future research.

Table 2: Examples of Biological Targets for Pyrazine Derivatives

| Compound Type | Biological Target/Assay | Finding | Source |

|---|---|---|---|

| Chalcone-Pyrazine Hybrids | Human Cancer Cell Lines (MCF-7, A549) | Significant inhibitory effects with IC50 values in the low micromolar to nanomolar range. | mdpi.comnih.gov |

| Cinnamate-Pyrazine Derivatives | HCV NS5B RdRp (Hepatitis C Virus) | Good inhibitory activity with IC50 values as low as 0.69 µM. | mdpi.com |

| Substituted Aminopyrazines | SHP2 (Protein Tyrosine Phosphatase) | Allosteric inhibition, demonstrating potential for cancer therapy. | mdpi.com |

| Pyrazine-Triazole Conjugates | SARS-CoV-2 (Virus) | Promising antiviral properties identified through in vitro screening. | nih.gov |

Elucidation of Novel Molecular Mechanisms of Action

Understanding how a compound exerts its biological effect at the molecular level is crucial for its development into a therapeutic agent. Future research on this compound derivatives will focus on moving beyond simple activity screening to a deep-dive elucidation of their molecular mechanisms of action.

This involves:

Structural Biology: Obtaining co-crystal structures of pyrazine derivatives bound to their protein targets can reveal the precise binding mode and key molecular interactions. A systematic analysis of the Protein Data Bank (PDB) has shown that the pyrazine ring is not merely an inert scaffold but actively participates in binding through hydrogen bonds (with pyrazine nitrogen as an acceptor) and π-interactions. nih.govresearchgate.net

Biochemical and Cellular Assays: Investigating the downstream effects of target engagement is critical. For instance, studies on chalcone-pyrazine hybrids have used fluorescence staining and flow cytometry to confirm that their anticancer activity is due to the induction of apoptosis. nih.gov

Target Identification: For compounds discovered through phenotypic screening, identifying the specific molecular target is a major challenge. Advanced techniques such as chemical proteomics and thermal proteome profiling will be essential in pinpointing the protein(s) that this compound analogs interact with to produce a cellular response.

A thorough understanding of these mechanisms will enable the design of more specific and potent second-generation compounds with fewer off-target effects.

Synergistic Approaches Combining Synthesis, Computation, and In Vitro Evaluation

The most powerful emerging theme in drug discovery is the seamless integration of multiple disciplines. The future development of this compound analogs will rely on a synergistic, iterative cycle of design, synthesis, and testing. nih.gov

This integrated workflow typically proceeds as follows:

Computational Design: A project often begins with in silico modeling to design a library of virtual compounds based on a known target or pharmacophore model. mdpi.comresearchgate.net

Efficient Synthesis: The most promising virtual candidates are then synthesized using the efficient and sustainable methodologies discussed previously. mdpi.com

In Vitro Evaluation: The synthesized compounds are tested in relevant biological assays to determine their activity and validate the computational predictions. nih.gov

Iterative Optimization: The results from the in vitro evaluation are fed back into the computational models. This structure-activity relationship data is used to refine the models and design the next generation of compounds with improved properties. This cycle is repeated to optimize the lead candidate.

This synergistic approach, which combines the predictive power of computational chemistry with the practical application of advanced synthesis and the empirical validation of in vitro testing, represents the most rapid and efficient path forward in exploring the full therapeutic potential of the this compound chemical space. nih.gov

Q & A

Q. How can computational tools enhance the interpretation of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.